Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate
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Overview
Description
Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl and pyrazole groups in its structure suggests that it may exhibit significant biological activity and chemical stability.
Preparation Methods
The synthesis of Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-methylphenylhydrazine with a suitable β-diketone under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the oxazole ring: This can be done by cyclization of an appropriate precursor, such as an α-haloketone, with an amide or nitrile.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Substitution: The trifluoromethyl and pyrazole groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate has several scientific research applications:
Pharmaceuticals: The compound’s structure suggests potential as a lead compound for drug development, particularly in targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases.
Agrochemicals: Its stability and biological activity make it a candidate for the development of new pesticides or herbicides.
Materials Science: The compound’s unique functional groups may impart desirable properties to polymers or other materials, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrazole and oxazole rings may facilitate interactions with active sites or binding pockets. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate can be compared with similar compounds such as:
Celecoxib: A well-known anti-inflammatory drug that also contains a pyrazole ring and a trifluoromethyl group.
Trifluoromethylated indoles: These compounds share the trifluoromethyl group and exhibit diverse biological activities.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities, these compounds also feature pyrazole rings and can be structurally similar.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O3/c1-13-8-10-15(11-9-13)28-12-16(20(26-28)22(23,24)25)19-17(21(29)30-2)18(27-31-19)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVQOLYCDJERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C3=C(C(=NO3)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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